6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Difluoromethyl compounds are widely used in pharmaceutical, agrochemical, and materials science due to the positive impacts of the CF2H group on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Scientific Research Applications
Anticancer Activity Studies
Research has demonstrated the utility of tetrahydropyrimidine derivatives in the development of anticancer agents. Valeru et al. (2018) synthesized a series of novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which showed promising anticancer activity against several human cancer cell lines, indicating the potential of similar structures, including the difluoromethyl variant, in cancer treatment research. (Valeru et al., 2018)
Herbicidal Activities
The synthesis and evaluation of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have revealed significant herbicidal activities, as demonstrated by Huazheng (2013). This suggests that the difluoromethyl variant could also be explored for its potential in agricultural chemical applications, particularly as a herbicide. (Huazheng, 2013)
Organic Solar Cells
A bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor utilizing a diketopyrrolopyrrole terminal functionality, which resembles the core structure of tetrahydropyrimidine-2,4-dione derivatives, was designed for efficient organic solar cells by Gupta et al. (2017). This indicates the potential of the difluoromethyl variant in the development of high-performance organic photovoltaic materials. (Gupta et al., 2017)
Molecular Structure and Vibrational Spectra Analysis
Theoretical investigations on the molecular structure, vibrational spectra, HOMO-LUMO analyses, and NBO study of a tetrahydropyrimidine-2,4-dione derivative by Al-Abdullah et al. (2014) showcase the compound's promising characteristics for non-linear optical applications due to its significant first hyperpolarizability. This research underlines the potential of similar compounds, including the difluoromethyl variant, in the field of materials science. (Al-Abdullah et al., 2014)
Safety And Hazards
Future Directions
Photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds have played relevant roles as the CF2H group substitutions exert positive impacts on the physical properties of organic compounds . This field of research has benefited from the invention of multiple difluoromethylation reagents .
properties
IUPAC Name |
6-(difluoromethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-5(12)3-4(6(8)9)10-7(11)13/h3,6H,2H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBSSJBHLGUCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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